molecular formula C22H31N3OS B6098063 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6098063
M. Wt: 385.6 g/mol
InChI Key: LARXACMFEMROEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as PTE, is a chemical compound that has been extensively studied for its potential use in scientific research. PTE is a synthetic compound that was first synthesized in the 1980s and has since been used in a variety of research studies.

Mechanism of Action

The exact mechanism of action of 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) and glutamate, two neurotransmitters that play a role in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase serotonin levels in the brain and decrease cortisol levels in the blood. This compound has also been shown to increase heart rate and blood pressure in animal models, suggesting that it may have a stimulatory effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of serotonin and other neurotransmitters in various physiological processes. However, one limitation of using this compound in lab experiments is that it is a synthetic compound that may not accurately mimic the effects of natural neurotransmitters in the body.

Future Directions

There are several potential directions for future research on 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Further studies are needed to investigate the efficacy and safety of this compound in humans. Another area of interest is the potential use of this compound in the treatment of cardiovascular diseases. Further studies are needed to investigate the effects of this compound on blood pressure and heart rate in humans. Finally, future research could investigate the potential use of this compound in other areas, such as gastrointestinal disorders or chronic pain.

Synthesis Methods

The synthesis of 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 1-(2-thienylmethyl)-4-piperidone with 4-(4-chlorophenyl)piperazine and 1-phenylpiperidine. The resulting compound is then reduced to form this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. This compound has been shown to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use in the treatment of anxiety and depression. This compound has also been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

2-[4-(1-phenylpiperidin-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3OS/c26-15-10-21-17-24(13-14-25(21)18-22-7-4-16-27-22)20-8-11-23(12-9-20)19-5-2-1-3-6-19/h1-7,16,20-21,26H,8-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARXACMFEMROEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(C(C2)CCO)CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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